molecular formula C14H11ClF2N2O2 B1442179 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea CAS No. 886542-48-9

1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea

Cat. No. B1442179
CAS RN: 886542-48-9
M. Wt: 312.7 g/mol
InChI Key: HQEGFQDZLHIBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea, also known as CFMPU, is a small molecule and is a member of the urea family of compounds. CFMPU has been studied for its potential use in a variety of scientific research applications, such as in drug discovery, biochemistry, and physiology.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea has been studied for its potential use in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 1-methyl-3-(difluoromethoxy)phenylurea (MDFU). It has also been used in drug discovery, as it has been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase. Additionally, this compound has been studied for its potential use in biochemistry and physiology, as it has been shown to interact with certain biomolecules, such as DNA and proteins.

Mechanism of Action

1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea has been shown to interact with certain biomolecules, such as DNA and proteins. It has been shown to bind to DNA and inhibit the activity of certain enzymes, such as acetylcholinesterase. Additionally, this compound has been shown to interact with certain proteins, such as the enzyme cytochrome P450.
Biochemical and Physiological Effects
This compound has been studied for its potential use in biochemistry and physiology. It has been shown to interact with certain biomolecules, such as DNA and proteins. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. Furthermore, this compound has also been studied for its potential use in drug discovery, as it has been shown to interact with certain proteins, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

The use of 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea in laboratory experiments has several advantages. For example, it is a small molecule, which makes it easier to work with and manipulate. Additionally, it is relatively stable and non-toxic, which makes it safer to work with than some other compounds. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is not very reactive, which can make it difficult to use in certain reactions.

Future Directions

There are several potential future directions for 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea. For example, it could be used as a starting material for the synthesis of other compounds, such as MDFU. Additionally, it could be used in drug discovery, as it has been shown to interact with certain proteins, such as cytochrome P450. Furthermore, this compound could be studied for its potential use in biochemistry and physiology, as it has been shown to interact with certain biomolecules, such as DNA and proteins. Finally, this compound could be used as a tool to study the mechanisms of action of certain enzymes, such as acetylcholinesterase.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2N2O2/c15-9-4-6-10(7-5-9)18-14(20)19-11-2-1-3-12(8-11)21-13(16)17/h1-8,13H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEGFQDZLHIBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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